Disodium 5-sulphido-1H-tetrazole-1-acetate
Overview
Description
Disodium 5-sulphido-1H-tetrazole-1-acetate is a chemical compound with the molecular formula C3H2N4Na2O2S. This compound has gained significant attention due to its versatile nature and the ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-sulphido-1H-tetrazole-1-acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1H-tetrazole with sodium acetate in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-sulphido-1H-tetrazole-1-acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound sulfoxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of sulfoxides, while reduction yields thiol derivatives .
Scientific Research Applications
Disodium 5-sulphido-1H-tetrazole-1-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium 5-sulphido-1H-tetrazole-1-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Disodium 5-sulphido-1H-tetrazole-1-acetate can be compared with other similar compounds, such as:
5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt: This compound shares a similar tetrazole core but differs in its functional groups and properties.
1,5-Disubstituted tetrazoles: These compounds have two substituents on the tetrazole ring and exhibit different chemical and biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications .
Biological Activity
Disodium 5-sulphido-1H-tetrazole-1-acetate (chemical formula: C₃H₂N₄Na₂O₂S) is a compound that has garnered interest in various fields, particularly in biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.
Overview of this compound
This compound is a disodium salt derived from 5-sulphido-1H-tetrazole. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications. The compound is synthesized typically through the reaction of 5-mercapto-1H-tetrazole with sodium acetate under controlled conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways:
- Enzyme Inhibition: Research indicates that the compound can inhibit specific enzymes, potentially affecting metabolic pathways.
- Cellular Processes: It has been shown to influence cellular processes such as apoptosis and proliferation in certain cell lines .
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi, indicating its potential use in medicinal applications:
- Bacterial Inhibition: The compound has shown inhibitory effects against pathogens like Pseudomonas aeruginosa and Candida albicans, suggesting its utility as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on tumor cell lines:
Compound | Cell Line | Concentration (mM) | Cytotoxicity Effect |
---|---|---|---|
This compound | HeLa | Up to 20 | No significant cytotoxicity observed |
Other tested compounds | HeLa | Varies | Varying levels of cytotoxicity |
Results indicate that at concentrations up to 20 mM, this compound does not exhibit significant cytotoxic effects on HeLa cells .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Reagents: The primary reagents include 5-mercapto-1H-tetrazole and sodium acetate.
- Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions to optimize yield.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .
Study on Coordination Chemistry
A recent study explored the coordination chemistry of mercaptocarboxylate ligands, including this compound. The findings highlighted its ability to form stable complexes with transition metals, which could enhance its biological activity through metal-mediated pathways .
Antifungal Activity Investigation
Another case study focused on the antifungal properties of this compound. It was tested against several fungal strains, demonstrating significant antifungal activity comparable to known antifungal agents. This positions the compound as a potential candidate for further development in antifungal therapies .
Properties
IUPAC Name |
disodium;2-(5-sulfidotetrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXNBCISIILEO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4Na2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210246 | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61336-49-0 | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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